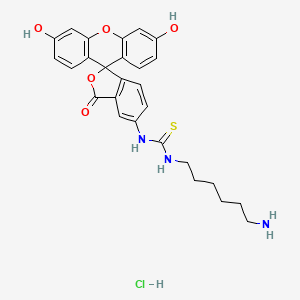

1-(6-Aminohexyl)-3-(fluorescein-5-yl)thiourea HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

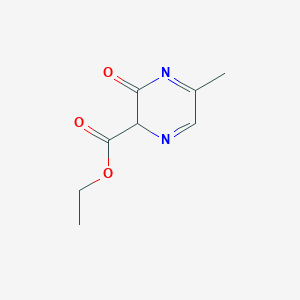

1-(6-アミノヘキシル)-3-(フルオレセイン-5-イル)チオ尿素 HClは、フルオレセイン部分とチオ尿素結合を組み合わせた合成化合物です。この化合物は、化学、生物学、医学などのさまざまな分野での潜在的な用途のために注目されています。フルオレセイン基の存在は、それが科学研究における蛍光プローブまたはマーカーとして使用できることを示唆しています。

準備方法

合成経路と反応条件

1-(6-アミノヘキシル)-3-(フルオレセイン-5-イル)チオ尿素 HClの合成は、通常、フルオレセインイソチオシアネートと6-アミノヘキシルアミンの反応によって行われます。反応は、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの適切な溶媒中で、制御された温度条件下で行われます。生成物は、再結晶またはクロマトグラフィーなどの技術を用いて精製されます。

工業生産方法

この化合物の工業生産方法は、おそらくラボでの合成プロセスをスケールアップしたものになるでしょう。これには、より高い収率を得るための反応条件の最適化、工業グレードの溶媒と試薬の使用、および大規模な精製技術の採用が含まれます。

3. 化学反応解析

反応の種類

1-(6-アミノヘキシル)-3-(フルオレセイン-5-イル)チオ尿素 HClは、次のようなさまざまな化学反応を受けることができます。

酸化: チオ尿素基は、スルホニル誘導体を形成するために酸化することができます。

還元: この化合物は、特定の条件下で還元されてチオ尿素結合を修飾することができます。

置換: アミノ基は、さまざまな求電子剤との置換反応に参加することができます。

一般的な試薬と条件

酸化: 過酸化水素またはその他の酸化剤。

還元: 水素化ホウ素ナトリウムなどの還元剤。

置換: ハロアルカンやアシルクロリドなどの求電子剤。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホニル誘導体を生成する可能性がありますが、置換反応はアミノヘキシル鎖にさまざまな官能基を導入する可能性があります。

4. 科学研究における用途

化学: 化学反応や分子間相互作用を研究するための蛍光プローブとして使用されます。

生物学: 蛍光顕微鏡で、生体分子や構造の標識と可視化に使用されます。

医学: 診断画像における潜在的な用途と、治療研究におけるマーカーとして調査されています。

産業: さまざまな産業用途のための蛍光染料やセンサーの開発に使用されます。

化学反応の分析

Types of Reactions

1-(6-Aminohexyl)-3-(fluorescein-5-yl)thiourea HCl can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced under specific conditions to modify the thiourea linkage.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aminohexyl chain.

科学的研究の応用

Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.

Biology: Employed in fluorescence microscopy to label and visualize biological molecules and structures.

Medicine: Investigated for its potential use in diagnostic imaging and as a marker in therapeutic research.

Industry: Utilized in the development of fluorescent dyes and sensors for various industrial applications.

作用機序

1-(6-アミノヘキシル)-3-(フルオレセイン-5-イル)チオ尿素 HClの作用機序には、特定の条件下で蛍光を発する能力が含まれます。フルオレセイン部分は特定の波長で光を吸収し、異なる波長で光を放出するため、蛍光マーカーとして役立ちます。チオ尿素結合は、特定の分子標的と相互作用して、化合物の挙動と用途に影響を与える可能性もあります。

6. 類似の化合物との比較

類似の化合物

フルオレセインイソチオシアネート: アミンと反応してチオ尿素誘導体を形成する、一般的に使用される蛍光染料。

ローダミンBイソチオシアネート: 同様の用途を持つ別の蛍光染料ですが、スペクトル特性が異なります。

アレクサフロール染料: さまざまな特性と用途を持つ蛍光染料のシリーズ。

独自性

1-(6-アミノヘキシル)-3-(フルオレセイン-5-イル)チオ尿素 HClは、フルオレセイン部分とチオ尿素結合を特定の組み合わせで持つため、他の蛍光化合物と比較して独自の特性と用途をもたらす可能性があります。

類似化合物との比較

Similar Compounds

Fluorescein Isothiocyanate: A commonly used fluorescent dye that reacts with amines to form thiourea derivatives.

Rhodamine B Isothiocyanate: Another fluorescent dye with similar applications but different spectral properties.

Alexa Fluor Dyes: A series of fluorescent dyes with varying properties and applications.

Uniqueness

1-(6-Aminohexyl)-3-(fluorescein-5-yl)thiourea HCl is unique due to its specific combination of a fluorescein moiety and a thiourea linkage, which may confer distinct properties and applications compared to other fluorescent compounds.

特性

分子式 |

C27H28ClN3O5S |

|---|---|

分子量 |

542.0 g/mol |

IUPAC名 |

1-(6-aminohexyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;hydrochloride |

InChI |

InChI=1S/C27H27N3O5S.ClH/c28-11-3-1-2-4-12-29-26(36)30-16-5-8-20-19(13-16)25(33)35-27(20)21-9-6-17(31)14-23(21)34-24-15-18(32)7-10-22(24)27;/h5-10,13-15,31-32H,1-4,11-12,28H2,(H2,29,30,36);1H |

InChIキー |

FXKJQLJBNDZEFI-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C1NC(=S)NCCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[2,3-d]pyrimidine-6-carboxylic acid,1,5-dihydro-2-(methylthio)-5-oxo-, ethyl ester](/img/structure/B12344661.png)

![N-[(2-chlorophenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12344672.png)

![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(3-phenylpropyl)propanamide](/img/structure/B12344686.png)

![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12344708.png)

![2-(benzylsulfanyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B12344713.png)

![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12344724.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B12344737.png)

![2-Methyl-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12344738.png)